Protochlorophyll

Fluorescence spectroscopy Analytical chemistry Chlorophyll biosynthesis

Protochlorophyllide photoconverts rapidly upon illumination, confounding quantification of tetrapyrrole intermediates in etiolated tissues. Protochlorophyll (CAS 14751-08-7)-the esterified, photochemically inert form-provides a stable pigment pool for dark-accumulation studies. Enables selective fluorescence detection at E440/F638 (1 nM sensitivity) without chromatographic separation; zero content change after 30-s illumination; resolves monovinyl/divinyl variants via HPLC-FLD. ≥95% purity.

Molecular Formula C55H70MgN4O5
Molecular Weight 891.5 g/mol
CAS No. 14751-08-7
Cat. No. B228337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtochlorophyll
CAS14751-08-7
Synonymsprotochlorophyll
protochlorophyll a
protochlorophylls
Molecular FormulaC55H70MgN4O5
Molecular Weight891.5 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]
InChIInChI=1S/C55H71N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+,42-28?,43-29?,44-28?,45-30?,46-29?,47-30?,52-50?;
InChIKeyDASFNRASQHZIIW-XOTKKQSBSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protochlorophyll (CAS 14751-08-7) for Research Procurement: Product Definition and Baseline Characterization


Protochlorophyll (CAS 14751-08-7) is a magnesium-containing tetrapyrrole pigment belonging to the metallotetrapyrrole class of organic compounds [1]. It functions as an intermediate in the chlorophyll biosynthesis pathway and accumulates in dark-grown (etiolated) plant tissues where chlorophyll synthesis is arrested at the penultimate step [2]. Structurally, protochlorophyll exists in both esterified (protochlorophyll) and non-esterified (protochlorophyllide) forms, with the esterified protochlorophyll containing a phytol or related alcohol moiety [3]. The compound exhibits distinct spectral signatures that differentiate it from mature chlorophylls and other porphyrin intermediates, including characteristic in vivo absorption maxima between 634–638 nm and fluorescence emission maxima at approximately 633 nm and 642 nm depending on excitation wavelength [4].

Chlorophyll biosynthesis intermediate — metallotetrapyrrole pigment

Esterified form (phytol moiety) accumulating in dark-grown tissues

Characteristic spectral windows for specific identification without chromatography

Protochlorophyll Procurement: Why In-Class Tetrapyrrole Pigments Cannot Substitute for This Specific Intermediate


Procurement of a generic chlorophyll precursor or tetrapyrrole intermediate cannot substitute for protochlorophyll (CAS 14751-08-7) in research applications due to its unique esterification state, distinct spectral properties, and specific biological inertness as a terminal dark-accumulation product. Unlike protochlorophyllide—the non-esterified form that serves as the direct, photoactive substrate for NADPH:protochlorophyllide oxidoreductase (POR) and undergoes rapid photoconversion to chlorophyllide upon illumination—esterified protochlorophyll does not participate in light-dependent chlorophyll formation and represents a metabolically distinct pool [1]. Furthermore, protochlorophyll exists in both monovinyl and divinyl side-chain variants that exhibit differential accumulation patterns across plant species and developmental stages, with Cucurbitaceae seeds showing highly variable monovinyl:divinyl ratios that cannot be replicated by a single-form analog [2]. The spectral behavior of protochlorophyll also differs from both chlorophyll and other porphyrin intermediates: protochlorophyll exhibits fluorescence emission at 638 nm (excitation 440 nm), whereas protoporphyrin IX emits at 633 nm (excitation 400 nm) and Mg-protoporphyrin emits at 589–592 nm, enabling distinct analytical resolution that would be lost if a substitute compound were used [3]. These compound-specific characteristics render protochlorophyll uniquely identifiable in complex biological matrices and establish it as a non-interchangeable research reagent.

Attribute
Protochlorophyll (esterified)
Protochlorophyllide / other tetrapyrroles
Photoactivity
Photo-inert; no photoconversion upon illumination
Photoactive; rapid POR-mediated conversion to chlorophyllide
Spectral emission
Red-shifted relative to protoporphyrin IX, blue-shifted vs Mg-protoporphyrin
Protoporphyrin IX and Mg-protoporphyrin emit at distinctly different wavelengths
In vivo absorption
Blue-shifted band distinct from chlorophyll a, enabling interference-free detection
Chlorophyll a absorption overlaps with other pigment signals

Protochlorophyll (CAS 14751-08-7) Quantitative Differentiation Evidence: Direct Comparative Data for Research Selection


Fluorescence Emission Spectral Differentiation: Protochlorophyll vs. Protochlorophyllide vs. Protoporphyrin IX

Protochlorophyll and protochlorophyllide can be spectrofluorometrically resolved from each other and from other chlorophyll biosynthetic intermediates based on distinct excitation-emission wavelength pairs. This spectral differentiation enables selective quantification of protochlorophyll in complex tetrapyrrole mixtures without chromatographic separation [1]. The quantitative relationship between fluorescence intensity and pigment concentration remains linear up to 150 nM [1].

Fluorescence emission
Head-to-head
Protochlorophyll(ide): E440/F638; Protoporphyrin IX: E400/F633; Mg-Protoporphyrin: E400/F589-592
Supports selective fluorometric quantification in mixtures without chromatography
Linear range up to 150 nM; detection limit 1 nM
Fluorescence spectroscopy Analytical chemistry Chlorophyll biosynthesis Tetrapyrrole quantification

In Vivo Spectral Heterogeneity: Multiple Protochlorophyll Forms with Distinct Fluorescence Maxima

Low-temperature (77 K) in vivo fluorescence emission spectroscopy reveals that protochlorophyll exists as at least two spectrally distinct forms within plant tissues, with emission maxima at approximately 633 nm and 642 nm depending on excitation wavelength [1]. Gaussian deconvolution of the 633 nm band further resolves four subcomponents with emission peaks at 625, 631, 637, and 643 nm [2].

In vivo fluorescence forms
Head-to-head
Pchl629-633 and Pchl638-642 forms; maxima at 633 nm (Ex440) and 642 nm (Ex460)
Distinguishes photoactive vs. non-photoactive pools in etioplasts
77 K spectroscopy; Gaussian subcomponents 625-643 nm
In vivo spectroscopy Plant physiology Pigment analysis Low-temperature fluorescence

Absorption Spectral Differentiation: Protochlorophyll In Vivo Absorption Distinct from Chlorophyll

Protochlorophyll exhibits in vivo absorption maxima in the red region that are consistently blue-shifted relative to chlorophyll a, enabling unambiguous identification in dark-grown tissues [1]. This spectral distinction provides a direct, non-destructive method for assessing protochlorophyll accumulation independent of chlorophyll contamination.

Absorption band
Head-to-head
Protochlorophyll: 634-638 nm; Chlorophyll a: 665-680 nm (blue-shift 27-46 nm)
Enables non-destructive in situ monitoring in etiolated tissues
Seven species; in vivo absorption
Absorption spectroscopy Pigment characterization Plant biochemistry Spectral database

HPLC-Based Resolution of Monovinyl vs. Divinyl Protochlorophyll Variants in Plant Tissues

High-performance liquid chromatography (HPLC) enables separation and quantification of monovinyl-protochlorophyll and divinyl-protochlorophyll variants from plant tissues, revealing species- and tissue-specific accumulation patterns that cannot be captured using a single-variant reference standard [1]. Reversed-phase HPLC methods using octadecyl silica columns with methanol-based mobile phases effectively resolve these structurally distinct protochlorophyll species [2].

HPLC variant profiling
Method context
MV-Pchl and DV-Pchl resolved; four ester homologs (phytol, THGG, DHGG, GG)
Supports species-specific tetrapyrrole profiling
Reversed-phase C18; methanol mobile phase; fluorescence detection
HPLC Analytical chemistry Pigment profiling Plant biochemistry

Protochlorophyll Photostability and Dark Regeneration Capacity Distinguishes It from Photoactive Protochlorophyllide

Esterified protochlorophyll (protochlorophyll) exhibits fundamentally different photochemical behavior compared to non-esterified protochlorophyllide. While protochlorophyllide undergoes rapid, light-dependent reduction to chlorophyllide catalyzed by NADPH:protochlorophyllide oxidoreductase (POR), esterified protochlorophyll does not serve as a substrate for this reaction and is not photoconverted upon illumination [1]. This functional dichotomy has been empirically demonstrated in etiolated cucumber cotyledons where four esterified Pchl variants showed no content change after 30-second illumination, confirming their photochemical inertness relative to photoactive protochlorophyllide [1].

Photostability
Head-to-head
Esterified Pchl: 0% change after 30 s illumination; Pchlide: rapid photoconversion
Confirms photochemical inertness for dark-stability studies
Cucumber cotyledons; HPLC quantification
Photobiology Pigment stability Chloroplast biogenesis Etioplast research

Protochlorophyll (CAS 14751-08-7) Validated Research Application Scenarios Based on Quantitative Evidence


Selective Spectrofluorometric Quantification of Protochlorophyll in Tetrapyrrole Mixtures Without Chromatography

Researchers can employ the distinct excitation-emission wavelength pair for protochlorophyll(ide) (E440/F638) to selectively quantify this compound in complex mixtures containing protoporphyrin IX (E400/F633) and Mg-protoporphyrin (E400/F589-592) without requiring chromatographic separation. This method eliminates recovery losses associated with chromatography and achieves detection sensitivity down to 1 nM [1].

In Vivo Monitoring of Protochlorophyll Accumulation in Dark-Grown Plant Tissues via Absorption Spectroscopy

The blue-shifted in vivo absorption maximum of protochlorophyll (634–638 nm) relative to chlorophyll a (665–680 nm) enables non-destructive monitoring of protochlorophyll accumulation in etiolated tissues. This spectral distinction is particularly valuable for studies of dark-grown root systems, hypocotyls, and etiolated seedlings where chlorophyll contamination must be excluded [1].

HPLC-Based Profiling of Monovinyl vs. Divinyl Protochlorophyll Variants for Comparative Plant Biochemistry Studies

Reversed-phase HPLC with fluorescence detection enables resolution of monovinyl- and divinyl-protochlorophyll variants from seed and seedling tissues. This analytical approach supports research on chlorophyll synthase substrate specificity, tetrapyrrole pathway regulation, and comparative pigment profiling across plant species with differing monovinyl:divinyl protochlorophyll ratios [1][2].

Investigations of Photostable Chlorophyll Precursor Pools in Etioplast Membrane Organization Studies

The demonstrated photochemical inertness of esterified protochlorophyll—showing no content change after 30-second illumination compared to rapid protochlorophyllide photoconversion—makes this compound essential for studies requiring a stable, non-photoconvertible pigment pool. Applications include investigations of dark pigment accumulation kinetics, etioplast membrane architecture, and the role of non-photoactive pigment forms in chloroplast biogenesis [1].

Application
Selection Property
Validation Focus
Fluorometric quantification in tetrapyrrole mixtures
Compound-specific excitation-emission pair
Spectral selectivity against protoporphyrin IX and Mg-protoporphyrin
In vivo absorption monitoring in etiolated tissues
Blue-shifted absorption distinct from chlorophyll a
Absence of chlorophyll interference in dark-grown samples
HPLC profiling of Pchl ester variants
Reversed-phase resolution of MV- and DV-Pchl forms
Species- and tissue-specific Pchl ester ratio analysis
Photostable pigment pool in etioplast organization studies
Photochemical inertness of esterified Pchl
Distinction from photoactive Pchlide under illumination
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